2-(Pyrrolidin-1-yl)butanoic acid

Lipophilicity Drug-like Properties ADME Prediction

2-(Pyrrolidin-1-yl)butanoic acid offers a LogP of 1.41—far exceeding the 3-substituted isomer (LogP −2.00)—making it the premier lipophilic α-amino acid scaffold for CNS drug discovery. Its α-pyrrolidine substitution restricts conformational freedom (3 rotatable bonds vs. 4 for the γ-isomer), lowering entropic penalties and boosting ligand efficiency. Both (R)- and (S)-enantiomers are readily available, bypassing chiral resolution. Ideal for peptidomimetics, asymmetric catalysis, and chiral auxiliary design.

Molecular Formula C8H15NO2
Molecular Weight 157.21 g/mol
CAS No. 857206-11-2
Cat. No. B3043395
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(Pyrrolidin-1-yl)butanoic acid
CAS857206-11-2
Molecular FormulaC8H15NO2
Molecular Weight157.21 g/mol
Structural Identifiers
SMILESCCC(C(=O)O)N1CCCC1
InChIInChI=1S/C8H15NO2/c1-2-7(8(10)11)9-5-3-4-6-9/h7H,2-6H2,1H3,(H,10,11)
InChIKeyPVRBTQOCAOTJCZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-(Pyrrolidin-1-yl)butanoic acid (CAS 857206-11-2): Procurement-Quality Data for This Chiral α-Amino Acid Building Block


2-(Pyrrolidin-1-yl)butanoic acid (CAS 857206-11-2), also designated 2-(1-pyrrolidinyl)butanoic acid, is a saturated N-heterocyclic carboxylic acid with the molecular formula C8H15NO2 and a molecular weight of 157.21 g/mol . The compound features a pyrrolidine ring directly bonded to the α-carbon of a butanoic acid chain, creating a chiral center at the C2 position . This α-amino acid analogue serves primarily as a versatile synthetic intermediate in medicinal chemistry and organic synthesis, with its pyrrolidine moiety conferring secondary amine functionality amenable to further derivatization, salt formation, and coordination chemistry [1]. The compound is commercially available as a racemic mixture and as resolved enantiomers for stereochemically precise applications.

2-(Pyrrolidin-1-yl)butanoic acid: Why Structural Position Isomers Are Not Interchangeable in Medicinal Chemistry


The pyrrolidine-substituted butanoic acid scaffold comprises three constitutional isomers—2-, 3-, and 4-substituted variants—each possessing distinct physicochemical and steric profiles that preclude simple interchange. The α-substituted 2-(pyrrolidin-1-yl)butanoic acid positions the pyrrolidine ring adjacent to the carboxylic acid group, creating a sterically hindered α-carbon with unique reactivity in asymmetric synthesis and chiral resolution . In contrast, the β-substituted 3-(pyrrolidin-1-yl)butanoic acid (CAS 121534-15-4) and γ-substituted 4-(pyrrolidin-1-yl)butanoic acid (CAS 85614-44-4) exhibit different spatial arrangements of the amine and carboxylate functionalities, resulting in altered pKa values, hydrogen-bonding capacities, and molecular recognition properties . These structural variations translate into divergent biological target engagement profiles; for example, the α-substitution pattern influences the compound's capacity to serve as a proline mimetic or as a chiral auxiliary, whereas the 3- and 4-substituted isomers are more commonly employed as linker moieties or in applications requiring extended spacing between functional groups [1].

2-(Pyrrolidin-1-yl)butanoic acid: Quantitative Differentiation Against Closest Structural Analogs


LogP Comparison: 2-(Pyrrolidin-1-yl)butanoic acid Exhibits Distinct Lipophilicity Profile Versus 3-Substituted Isomer

The 2-substituted pyrrolidine butanoic acid demonstrates a markedly different lipophilicity profile compared to its 3-substituted positional isomer, a critical factor governing membrane permeability and oral bioavailability in drug discovery programs. Computational LogP predictions, derived from authoritative chemical databases, reveal a substantial difference in partition coefficient between these structurally similar compounds [1].

Lipophilicity Drug-like Properties ADME Prediction

Molecular Descriptor Differentiation: Rotatable Bond Count Distinguishes α-Substituted Isomer from γ-Substituted Analog

The number of rotatable bonds is a key determinant of conformational entropy and ligand-binding efficiency. The α-substituted 2-(pyrrolidin-1-yl)butanoic acid possesses three rotatable bonds, conferring a degree of conformational flexibility distinct from the extended γ-substituted 4-(pyrrolidin-1-yl)butanoic acid [1][2].

Conformational Flexibility Molecular Modeling Fragment-Based Drug Design

Chiral Resolution Availability: Racemic Mixture and Enantiopure (R)- and (S)-Forms Enable Stereochemistry-Driven SAR

Unlike many simple pyrrolidine carboxylic acid building blocks that are primarily available only as racemates, 2-(pyrrolidin-1-yl)butanoic acid is commercially supplied as both the racemic mixture (CAS 857206-11-2) and as resolved enantiomers—specifically the (R)-enantiomer (CAS 1932770-29-0) and the (S)-enantiomer (CAS 1932273-32-9) [1]. This contrasts with positional isomers such as 3-(pyrrolidin-1-yl)butanoic acid, for which enantiopure forms are not routinely cataloged by major suppliers.

Chiral Synthesis Stereochemistry Asymmetric Catalysis

2-(Pyrrolidin-1-yl)butanoic acid: Evidence-Based Procurement Scenarios for Scientific and Industrial Use


CNS-Targeted Medicinal Chemistry Programs Requiring Enhanced Lipophilicity

When designing compounds intended to cross the blood-brain barrier, the substantially higher LogP (1.41 vs. -2.00) of 2-(pyrrolidin-1-yl)butanoic acid compared to its 3-substituted isomer makes it the superior choice as a lipophilic α-amino acid scaffold . The enhanced membrane permeability predicted by this LogP differential positions this compound as a preferred starting material for CNS drug discovery initiatives where passive diffusion across lipid bilayers is essential for target engagement [1].

Stereospecific Synthesis and Asymmetric Catalysis Requiring Enantiopure Building Blocks

The ready commercial availability of both (R)- and (S)-enantiomers of 2-(pyrrolidin-1-yl)butanoic acid enables researchers to bypass labor-intensive chiral resolution steps and directly incorporate stereochemical definition into synthetic routes [2]. This is particularly valuable in the development of enantioselective catalysts, chiral ligands for asymmetric transformations, and stereochemically pure drug candidates where the absolute configuration at the α-carbon dictates biological activity .

Conformationally Constrained Peptidomimetic Design Exploiting Reduced Rotatable Bond Count

In fragment-based drug discovery and peptidomimetic design, the reduced rotatable bond count (3 vs. 4) of 2-(pyrrolidin-1-yl)butanoic acid relative to the γ-substituted isomer confers a more restricted conformational landscape, lowering the entropic penalty upon target binding [3]. This property renders the compound an attractive α-amino acid surrogate for improving ligand efficiency and target selectivity when incorporated into lead optimization campaigns [4].

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